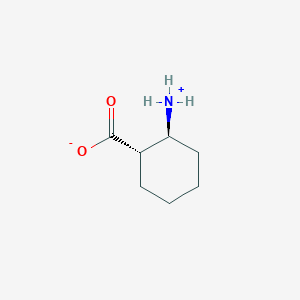
2-Methylpyrimidine
Vue d'ensemble
Description
2-Methylpyrimidine is a chemical compound with the molecular formula C5H6N2 . It has an average mass of 94.115 Da and a monoisotopic mass of 94.053101 Da . It is used in the preparation of pyrimidine derivatives and related heterocycles as complement modulators for the treatment of diseases .
Synthesis Analysis
This compound can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a methyl group attached to the 2-position . The IUPAC Standard InChI is InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . It can also participate in a ZnCl2-catalyzed three-component coupling reaction .Physical And Chemical Properties Analysis
This compound is a colorless clear liquid . It has a melting point range of -6 to -4 °C and a boiling point of 130 - 132 °C at 1013 hPa . Its density is 1.0132 g/mL at 25 °C .Applications De Recherche Scientifique
Pharmaceutical Intermediates : 2-Methylpyrimidine derivatives, like 4,6-Dichloro-2-methylpyrimidine, are crucial intermediates in the synthesis of anticancer drugs such as dasatinib. Research has focused on optimizing the synthesis process for these intermediates (Guo Lei-ming, 2012).
Toxicological Research : this compound compounds have been used in toxicological studies. For instance, the toxicity of various pesticides, including 0–2-diethylamino-6-methylpyrimidine-4-yl—0,0-dimethyl phosphorothioate (Pirimiphos-methyl), was evaluated using in vitro biological systems (M. Camatini et al., 1996).
Immunostimulant Properties : Some this compound derivatives, like 2-methyl-4-amino-6-hydroxypyrimidine, have been shown to have immunostimulant effects under extreme conditions, enhancing the immune response of the body (A. Ismagilova et al., 2000).
Electron Transport Materials : this compound-based compounds are utilized in the study of electron mobilities and physical properties in materials science, particularly for applications in electronic devices (Hisahiro Sasabe et al., 2011).
Antiviral and Antitumor Agents : Research has also explored the use of this compound derivatives as inhibitors in cancer treatment and antiviral therapies. For example, N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide, a dual Src/Abl kinase inhibitor, has shown potential in preclinical assays for tumor treatment (L. Lombardo et al., 2004).
Corrosion Inhibition : this compound derivatives have been studied for their effectiveness in inhibiting corrosion, particularly in metal and industrial applications (V. Reznik et al., 2008).
Chemical Synthesis of Biomolecules : They are key intermediates in the chemical synthesis of biomolecules, with several studies focusing on the synthesis and applications of 2-aminopyrimidine derivatives (E. Koroleva et al., 2010).
Mécanisme D'action
Target of Action
2-Methylpyrimidine is a pyrimidine derivative, a class of compounds known for their ability to interact with various targets . .
Mode of Action
Pyrimidines, in general, are known for their ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, they are involved in the biosynthesis of thiamin (vitamin B1), an essential molecule for all living organisms . The biosynthesis pathways include the separate synthesis of two precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate and 5-(2-hydroxyethyl)-4-methylthiazole phosphate, which are then condensed into thiamin monophosphate .
Pharmacokinetics
The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres often improves the pharmacokinetic/pharmacodynamic properties of the drug .
Result of Action
Pyrimidines and their derivatives have been associated with a wide range of pharmacological applications, suggesting that this compound may have similar effects .
Safety and Hazards
Orientations Futures
Pyrimidines, including 2-Methylpyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This suggests that the pyrimidine scaffold, including this compound, will continue to be a chemotype in future drug candidates to counteract medical conditions previously deemed untreatable .
Propriétés
IUPAC Name |
2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJMHEJAYSYZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871111 | |
| Record name | 2-Methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5053-43-0, 55133-63-6 | |
| Record name | Pyrimidine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylpyrimidine?
A1: this compound has the molecular formula C5H6N2 and a molecular weight of 94.11 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound and related compounds using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , ] These techniques provide valuable insights into the structure and properties of the molecule. For example, normal vibration analysis using polarized Raman and infrared spectra helped assign the vibrational frequencies for this compound. []
Q3: How is 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceutical synthesis, prepared?
A3: 4,6-dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the anticancer drug dasatinib, can be synthesized from acetamidine hydrochloride and dimethyl malonate. [] The process involves a cyclization step followed by chlorination with phosphorus oxychloride.
Q4: What are the optimal conditions for the synthesis of 4,6-dihydroxy-2-methylpyrimidine?
A4: Research suggests optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine involve a specific ratio of acetamidine hydrochloride to sodium methoxide (1:3.4) in methanol at 20°C for 4 hours. [] This method achieved a yield of 85.76%.
Q5: Can you describe the synthesis of 2,2-dinitroethene-1,1-diamine (FOX-7) from this compound-4,6-diol?
A5: FOX-7, a powerful explosive, can be synthesized by nitrating this compound-4,6-diol, leading to the formation of 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione. [] Subsequent hydrolysis of this intermediate yields FOX-7.
Q6: How does the reaction of 5-substituted-2-methylpyrimidines with the Vilsmeier complex lead to liquid crystalline 2',5-bipyrimidines?
A6: This reaction proceeds through the formation of immonium salts and acroleins, which then condense with aromatic amidines to yield liquid crystalline 2',5-bipyrimidines. [] These bipyrimidine systems are of interest due to their liquid-crystalline properties, which can be modulated by the relative orientations of the pyrimidine rings and the dipole moment of the molecule.
Q7: What is the biological significance of 4-amino-5-aminomethyl-2-methylpyrimidine?
A7: 4-Amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the biosynthesis of vitamin B1 (thiamine). [, , ] Many organisms, including some bacteria and phytoplankton, cannot synthesize thiamine de novo and rely on salvaging thiamine or its precursors, including 4-amino-5-aminomethyl-2-methylpyrimidine, from their environment.
Q8: How is 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) synthesized?
A8: HMP-P, another important intermediate in thiamine biosynthesis, is synthesized by the radical S-adenosylmethionine (AdoMet) enzyme ThiC. [, ] ThiC utilizes a [4Fe-4S]+ cluster to reductively cleave AdoMet, generating a 5′-deoxyadenosyl radical that initiates the conversion of 5-aminoimidazole ribotide (AIR) to HMP-P.
Q9: What is the role of TenA proteins in thiamine salvage?
A9: The TenA protein family, found in various organisms, plays a crucial role in thiamine salvage. TenA_C proteins, containing an active-site cysteine, hydrolyze the thiamine breakdown product 4-amino-5-aminomethyl-2-methylpyrimidine (amino-HMP) to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). [] TenA_E proteins, lacking the active-site cysteine, hydrolyze the N-formyl derivative of amino-HMP to amino-HMP.
Q10: How does the availability of thiamin and its precursors influence phytoplankton communities?
A10: Research suggests that the availability of thiamine and its precursors, like HMP and 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), can significantly impact the structure and productivity of phytoplankton communities. [, ] Many phytoplankton species rely on exogenous sources of thiamin or its precursors for growth, and the ability to efficiently utilize these compounds can provide a competitive advantage in nutrient-limited environments.
Q11: Are there any known inhibitors of thiaminase I?
A11: Yes, 4-amino-6-chloro-2-methylpyrimidine has been shown to irreversibly inhibit thiaminase I from Bacillus thiaminolyticus. [] This inhibition involves a time-dependent, first-order process, supporting a covalent 1,6-dihydropyrimidinyl-enzyme intermediate mechanism.
Q12: What are some notable properties of 2',5-bipyrimidines?
A12: 2',5-bipyrimidines, particularly those with aromatic substituents, exhibit liquid crystalline properties, often forming smectic mesophases over a wide temperature range. [] This behavior is attributed to the specific molecular shape and dipole moment of these compounds.
Q13: Can you provide an example of how the structure of a this compound derivative impacts its application?
A13: The compound N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine, radiolabeled with iodine-123 or iodine-125, has been investigated as a potential lung scintigraphic agent. [] Its structure allows for efficient radiolabeling and exhibits promising lung uptake in preclinical studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester](/img/structure/B7884582.png)


